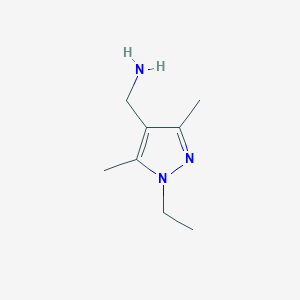
8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl groups are functional groups with the formula -CF3 . They are often used in pharmaceuticals and agrochemicals due to their unique properties . Benzoxazine is a type of heterocyclic compound consisting of a benzene ring fused to an oxazine ring. Compounds with these groups can have various biological activities .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds often involves the activation of the C–F bond, which is the strongest single bond in organic compounds . Various methods exist to introduce this functionality . For benzoxazine derivatives, the synthesis can involve multi-step reactions .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds and benzoxazine derivatives can be complex. The trifluoromethyl group has a significant electronegativity . The benzoxazine ring, being a heterocyclic compound, can have various conformations.
Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various chemical reactions, including oxidation/reduction processes . The C–F bond activation is a key step in many of these reactions .
Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds often have unique physical and chemical properties due to the presence of the -CF3 group . For example, they can have low solubility in water .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The trifluoromethyl group in compounds like 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is known to enhance the pharmacological profile of drugs. This group can improve the metabolic stability, bioavailability, and binding affinity of pharmaceuticals . The compound’s structure suggests potential use in the development of new therapeutic agents, particularly where the modulation of lipophilicity and electronic properties is beneficial.
Medicinal Chemistry Research
In medicinal chemistry, the trifluoromethyl group is often incorporated into molecules to explore its impact on biological activity. The presence of this group can influence the interaction of the compound with various enzymes and receptors . Research in this area could lead to the discovery of novel treatments for diseases where current medication is limited or ineffective.
Wirkmechanismus
Target of Action
Compounds containing trifluoromethyl groups are known to exhibit numerous pharmacological activities . For instance, trifluoromethyl-containing drugs have been found to interact with PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
For example, the modification of the imidazole moiety in a compound with a trifluoromethyl group was found to decrease the apparent value of pKa, resulting in faster kinetics for the compound’s uptake .
Biochemical Pathways
It’s worth noting that fluorinated compounds, which include trifluoromethyl-containing compounds, are often involved in diverse biochemical pathways due to their selective c–f bond activation .
Pharmacokinetics
A study on a similar compound, [18f]sdm-18, showed that the introduction of a trifluoromethyl group could result in faster kinetics for the compound’s uptake .
Result of Action
It’s known that trifluoromethyl-containing compounds can exhibit various pharmacological activities .
Action Environment
It’s known that the strength of the carbon-fluorine bond in trifluoromethyl-containing compounds conveys stability, making them likely to be recalcitrant in the environment .
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of trifluoromethyl-containing compounds are promising. There has been significant progress in the C–F bond activation of trifluoromethyl-containing compounds . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Eigenschaften
IUPAC Name |
8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-2-1-3-7-8(6)14-5-4-13-7/h1-3,13H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPMHIXFAJFZCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585701 |
Source


|
| Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
939759-08-7 |
Source


|
| Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]ethan-1-one](/img/structure/B1355667.png)
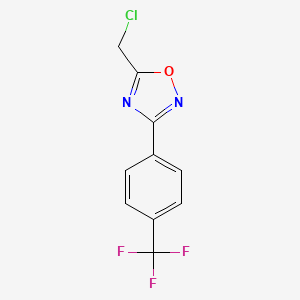
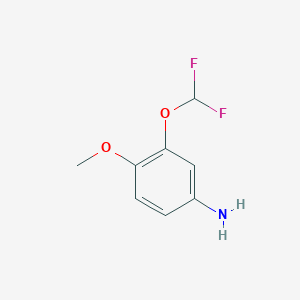
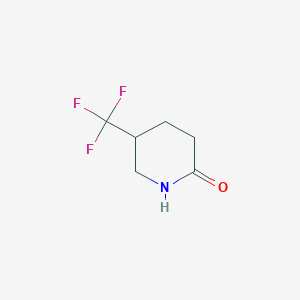


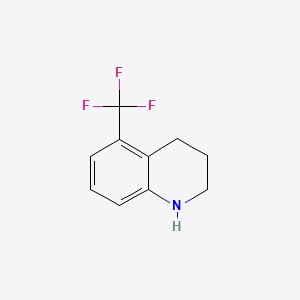


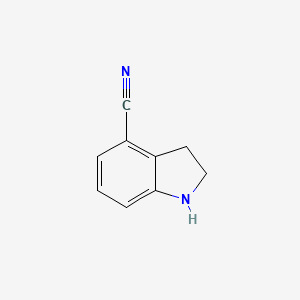
![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)

